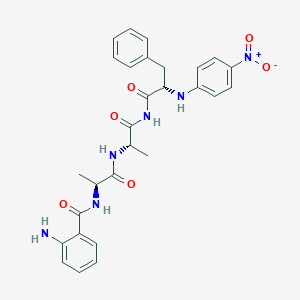
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide (also known as Glycyl-L-phenylalanyl-L-alanyl-L-phenylalanyl-4-nitroanilide) is a peptide substrate used in biochemical assays to test for the activity of proteases. This peptide substrate is widely used in scientific research, particularly in the field of enzymology, to study the mechanism of action of proteases and their inhibitors.
Mecanismo De Acción
The mechanism of action of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the cleavage of the peptide bond between the phenylalanine and 4-nitroanilide groups by the protease. This cleavage results in the release of the 4-nitroaniline group, which can be detected by spectroscopic methods. The rate of cleavage of the peptide substrate is directly proportional to the activity of the protease.
Efectos Bioquímicos Y Fisiológicos
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide has no known biochemical or physiological effects on living organisms. This peptide substrate is used solely for in vitro biochemical assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in lab experiments include its high sensitivity, specificity, and ease of use. The peptide substrate is readily available and relatively inexpensive, making it a popular choice for enzymatic assays. However, the limitations of using this peptide substrate include its susceptibility to interference from other compounds and its potential to be cleaved by non-specific proteases.
Direcciones Futuras
For the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in scientific research include the development of new protease inhibitors and the screening of potential drug candidates. In addition, the peptide substrate may be used in the development of new diagnostic assays for protease activity in biological samples. Furthermore, the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in combination with other substrates may enable the simultaneous measurement of multiple protease activities in a single assay.
Métodos De Síntesis
The synthesis of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the condensation of four amino acids: glycine, phenylalanine, alanine, and phenylalanine, with the 4-nitroanilide group. The synthesis can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing this peptide substrate, which involves the sequential coupling of amino acids onto a solid support.
Aplicaciones Científicas De Investigación
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide is widely used in scientific research to study the activity of proteases, particularly serine proteases, and their inhibitors. This peptide substrate is commonly used in assays to measure the activity of trypsin, chymotrypsin, and elastase, among others. In addition, it is used in the development of new protease inhibitors and in the screening of potential drug candidates.
Propiedades
Número CAS |
115664-72-7 |
|---|---|
Nombre del producto |
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide |
Fórmula molecular |
C28H30N6O6 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N6O6/c1-17(31-27(37)22-10-6-7-11-23(22)29)25(35)30-18(2)26(36)33-28(38)24(16-19-8-4-3-5-9-19)32-20-12-14-21(15-13-20)34(39)40/h3-15,17-18,24,32H,16,29H2,1-2H3,(H,30,35)(H,31,37)(H,33,36,38)/t17-,18-,24-/m0/s1 |
Clave InChI |
IVCMNEDRMAEVDD-XFAGBWLFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |
Otros números CAS |
115664-72-7 |
Sinónimos |
Ant-Ala-Ala-Phe-4NA N-anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



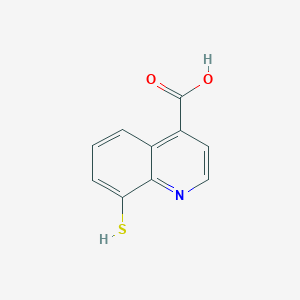

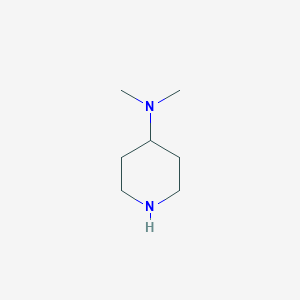

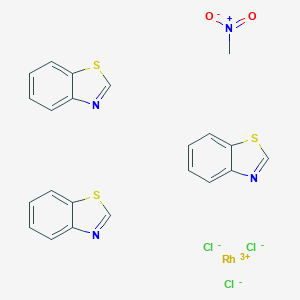

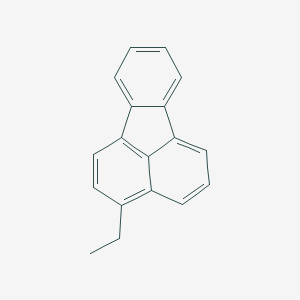

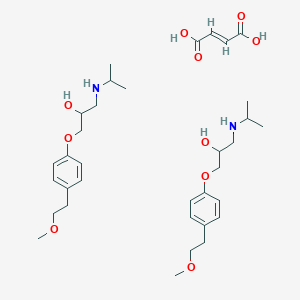


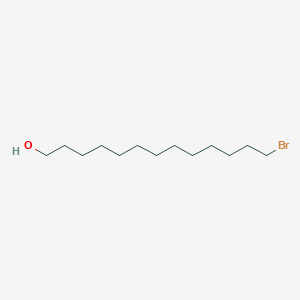
![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
